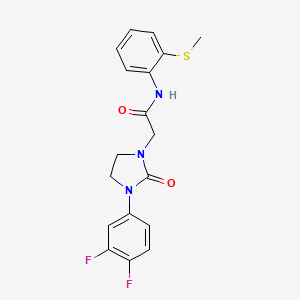

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Chemical Identity

This compound is an organic compound characterized by the presence of a five-membered imidazolidinone ring, a difluorinated aromatic system, and a methylthio-substituted phenylacetamide moiety. The molecular structure can be dissected into the following key fragments: a 3,4-difluorophenyl group attached to the third position of the imidazolidinone ring, a carbonyl group at the second position of the ring (2-oxo), and an acetamide linker connecting the ring to a 2-(methylthio)phenyl substituent. This arrangement results in a molecule with multiple sites for hydrogen bonding, π-π stacking, and hydrophobic interactions, all of which are crucial for biological activity and molecular recognition.

The imidazolidinone ring itself is a saturated five-membered heterocycle containing two nitrogen atoms at the first and third positions, with a carbonyl group at the second position. This core is a cyclic derivative of urea, structurally related to imidazolidine but distinguished by the presence of the carbonyl group, which imparts unique electronic and steric properties. The difluorophenyl group introduces electron-withdrawing effects and enhances the metabolic stability of the molecule, while the methylthio group on the phenylacetamide side chain increases lipophilicity and modulates the compound's overall physicochemical profile.

Structural Classification

From a structural classification perspective, this compound belongs to several important chemical classes:

- Imidazolidinones: As a member of the imidazolidinone family, this compound features a saturated C3N2 heterocyclic nucleus with a carbonyl group at the second position, classifying it as a 2-imidazolidinone derivative.

- Fluorinated Aromatics: The presence of the 3,4-difluorophenyl group situates the compound within the broader class of fluorinated aromatic compounds, which are increasingly prevalent in pharmaceutical chemistry due to their enhanced metabolic and binding properties.

- Thioether-Substituted Aromatics: The 2-(methylthio)phenylacetamide fragment introduces a thioether functionality, a sulfur-containing moiety that is often leveraged to modulate lipophilicity and electronic characteristics in drug molecules.

The interplay of these structural features is summarized in the following table, which delineates the core fragments and their chemical significance:

| Structural Fragment | Chemical Class | Functional Role in Molecule |

|---|---|---|

| Imidazolidinone ring (2-oxo) | 2-Imidazolidinone | Core scaffold, hydrogen bonding, urea derivative |

| 3,4-Difluorophenyl group | Fluorinated aromatic | Enhances metabolic stability, electronic modulation |

| 2-(Methylthio)phenylacetamide group | Thioether-substituted | Increases lipophilicity, electronic and steric effects |

This molecular architecture exemplifies the deliberate integration of multiple pharmacophoric elements to achieve a balance of desirable physicochemical and biological properties.

Molecular Formula and Structural Data

While the precise molecular formula for this compound is not directly available in standard chemical databases, the constituent fragments allow for an estimated calculation. The imidazolidinone ring contributes C3H4N2O, the difluorophenyl group adds C6H3F2, and the methylthio-phenylacetamide group contributes C9H9NOS. Summing these, the approximate molecular formula is C18H15F2N3O2S. The actual structure, however, must be confirmed by spectroscopic and crystallographic methods.

The compound's three-dimensional conformation is dictated by the planarity of the aromatic systems and the torsional flexibility of the acetamide linker. This spatial arrangement is critical for its interaction with biological targets, as it determines the orientation of hydrogen bond donors and acceptors, as well as the accessibility of hydrophobic surfaces.

Historical Context of Imidazolidinone-Based Compound Development

Early Discovery and Structural Elucidation

The imidazolidinone scaffold has a rich history in organic and medicinal chemistry, tracing its origins to early investigations into cyclic urea derivatives. Imidazolidinones are defined by a five-membered ring containing two nitrogen atoms and a carbonyl group, typically at the second or fourth position. The first synthetic imidazolidinones were reported in the early twentieth century, with subsequent studies elucidating their unique physicochemical properties and reactivity profiles.

The structural versatility of imidazolidinones quickly attracted the attention of medicinal chemists. The cyclic urea motif was found to be a privileged structure, capable of engaging in multiple hydrogen bonds and mimicking peptide backbones. This led to the exploration of imidazolidinones as core scaffolds in a variety of therapeutic agents, including antibiotics, antihypertensives, and central nervous system drugs.

Evolution in Drug Discovery

The latter half of the twentieth century witnessed a surge in the synthesis and evaluation of imidazolidinone derivatives. Advances in synthetic methodology enabled the introduction of diverse substituents at various positions on the ring, allowing for fine-tuning of pharmacological profiles. Notably, 1,3-dimethyl-2-imidazolidinone emerged as a widely used polar aprotic solvent and Lewis base, further highlighting the chemical utility of the scaffold.

In the realm of pharmaceuticals, imidazolidinone rings are featured in several approved drugs, such as emicerfont (a corticotropin-releasing factor receptor antagonist), imidapril (an angiotensin-converting enzyme inhibitor), and azlocillin (a broad-spectrum penicillin antibiotic). These examples underscore the adaptability of the imidazolidinone core to various therapeutic contexts, driven by its capacity for hydrogen bonding, π-π stacking, and conformational flexibility.

The development of imidazolidinone-based catalysts in asymmetric synthesis represents another milestone. These organocatalysts exploit the nucleophilic and electrophilic properties of the ring system to facilitate enantioselective transformations, further cementing the importance of imidazolidinones in both medicinal and synthetic chemistry.

Recent Advances and Structural Diversification

The past two decades have seen the integration of imidazolidinone scaffolds into increasingly complex molecular architectures, often in combination with other pharmacophoric elements such as fluorinated aromatics and thioethers. This trend reflects a broader movement in drug discovery toward the design of multifunctional molecules capable of engaging multiple biological targets or modulating multiple pathways simultaneously.

Structural diversification has been achieved through the introduction of electron-withdrawing and electron-donating substituents, heteroatom incorporation, and the fusion of the imidazolidinone ring with other heterocyclic systems. These modifications have expanded the chemical space accessible to imidazolidinone derivatives, enabling the discovery of novel bioactive compounds with improved potency, selectivity, and pharmacokinetic properties.

The historical trajectory of imidazolidinone chemistry is summarized in the following table:

| Era | Key Developments | Representative Compounds |

|---|---|---|

| Early 20th Century | Discovery and synthesis of cyclic urea derivatives | Basic imidazolidinones |

| Mid 20th Century | Structural elucidation, medicinal applications | Emicerfont, imidapril, azlocillin |

| Late 20th Century | Synthetic methodology, catalyst development | Chiral imidazolidinone catalysts |

| 21st Century | Structural diversification, multifunctional design | Fluorinated, thioether derivatives |

This historical context provides the foundation for understanding the rationale behind the design of compounds such as this compound, which leverage the proven utility of the imidazolidinone core while incorporating additional functional groups to enhance biological activity.

Significance of Fluorinated and Thioether Functional Groups in Medicinal Chemistry

Fluorinated Functional Groups: Rationale and Impact

The strategic incorporation of fluorine atoms into drug molecules has become a hallmark of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and strong carbon-fluorine bond strength—confer several advantages when introduced into bioactive compounds. The difluorophenyl group in this compound exemplifies these benefits.

Fluorine substitution can enhance the metabolic stability of drug candidates by rendering aromatic rings less susceptible to oxidative degradation by cytochrome P450 enzymes. This translates to improved oral bioavailability and longer half-life in vivo. Additionally, fluorine's strong electron-withdrawing effect can modulate the acidity or basicity of neighboring functional groups, fine-tuning the molecule's binding affinity for its biological target.

The presence of fluorine atoms also influences the lipophilicity and membrane permeability of drug molecules, facilitating their passage through biological membranes and increasing their distribution within the body. Moreover, fluorinated compounds often exhibit increased binding affinity for target proteins due to favorable electrostatic and van der Waals interactions.

The impact of fluorinated functional groups in medicinal chemistry is illustrated by the proliferation of fluorinated pharmaceuticals. As of 2022, nearly 20 percent of all marketed drugs contain at least one fluorine atom, underscoring the widespread adoption of this strategy. Notable examples include fluoroquinolone antibiotics, fluorinated corticosteroids, and antiviral agents such as nirmatrelvir (a key component of Paxlovid).

The following table summarizes the physicochemical and pharmacological effects of fluorine substitution:

| Property Affected | Effect of Fluorination |

|---|---|

| Metabolic stability | Increased resistance to oxidative metabolism |

| Binding affinity | Enhanced target interaction via electronic modulation |

| Lipophilicity | Improved membrane permeability and tissue distribution |

| Pharmacokinetics | Longer half-life, improved oral bioavailability |

These attributes collectively justify the inclusion of the 3,4-difluorophenyl group in the molecular design of this compound.

Thioether Functional Groups: Chemical and Biological Roles

Thioether groups, characterized by a sulfur atom bonded to two carbon atoms, are another important motif in medicinal chemistry. The methylthio group in the 2-(methylthio)phenylacetamide side chain of the target compound serves several functions.

Chemically, thioethers are more polarizable than their oxygen analogs (ethers), which can enhance the compound's ability to interact with hydrophobic and aromatic residues in protein binding sites. The presence of sulfur also increases the overall lipophilicity of the molecule, facilitating its partitioning into biological membranes and potentially improving cellular uptake.

From a biological perspective, thioether-containing compounds often exhibit increased metabolic stability, as the sulfur atom is less prone to rapid oxidative metabolism compared to other heteroatoms. This can prolong the duration of action of thioether-substituted drugs.

Thioether groups can also participate in unique non-covalent interactions, such as sulfur-π and sulfur-arene interactions, which may contribute to enhanced binding affinity and selectivity for specific biological targets.

The following table summarizes the key properties conferred by thioether functional groups:

| Property Affected | Effect of Thioether Substitution |

|---|---|

| Lipophilicity | Increased hydrophobicity and membrane permeability |

| Metabolic stability | Enhanced resistance to oxidative degradation |

| Protein binding | Facilitation of sulfur-π and sulfur-arene interactions |

| Electronic effects | Modulation of electron density on adjacent atoms |

The deliberate incorporation of a methylthio group in the phenylacetamide side chain of this compound reflects a rational design strategy aimed at optimizing both the physicochemical and pharmacological properties of the molecule.

Synergistic Effects of Fluorinated and Thioether Groups

The combination of fluorinated and thioether functionalities within a single molecular framework, as exemplified by this compound, enables the simultaneous modulation of multiple pharmacokinetic and pharmacodynamic parameters. The electron-withdrawing effect of fluorine can counterbalance the electron-donating nature of the thioether, allowing for precise tuning of the molecule's overall electronic profile.

This synergistic approach is increasingly prevalent in the design of next-generation therapeutics, where the goal is to achieve optimal balance between potency, selectivity, metabolic stability, and favorable pharmacokinetic properties. The integration of these functional groups into the imidazolidinone scaffold represents a convergence of historical chemical innovation and contemporary medicinal strategy.

Properties

IUPAC Name |

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2S/c1-26-16-5-3-2-4-15(16)21-17(24)11-22-8-9-23(18(22)25)12-6-7-13(19)14(20)10-12/h2-7,10H,8-9,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKDXXOJHVKJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide (CAS Number: 1251557-56-8) is a synthetic organic molecule belonging to the imidazolidinone class. Its unique structure suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.36 g/mol. The presence of a difluorophenyl group and an imidazolidinone core is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₂N₃O₃S |

| Molecular Weight | 355.36 g/mol |

| CAS Number | 1251557-56-8 |

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The imidazolidinone structure is known for modulating protein activities, which can lead to significant therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of imidazolidinones have been shown to possess cytotoxic effects against various cancer cell lines. Compounds similar to our target compound have demonstrated IC50 values ranging from 1.184 µM to over 50 µM against colorectal cancer cells (HCT-116) .

Table 1: Cytotoxic Activity Against HCT-116 Cells

| Compound | IC50 (µM) |

|---|---|

| 3c | 1.184 ± 0.06 |

| 3e | 3.403 ± 0.18 |

| Cabozantinib | 16.350 ± 0.86 |

In vitro studies showed that compound 3c exhibited a selective index (SI) significantly higher than cabozantinib, indicating its potential as a more effective anticancer agent .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity, which has been explored in various studies. Similar compounds have been evaluated against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results in inhibiting bacterial growth .

Table 2: Antimicrobial Efficacy

| Compound | EC50 (µM) |

|---|---|

| A1 | 156.7 |

| Bismerthiazol | 230.5 |

Case Studies

A notable study investigated the cytotoxicity of related compounds against both cancerous and normal cell lines, revealing that while these compounds were effective against cancer cells, they also exhibited varying levels of toxicity towards normal cells . This highlights the importance of further research into the selectivity and safety profiles of such compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related compounds from the evidence reveals key similarities and differences:

Key Observations

Aromatic Substituents: The target’s 3,4-difluorophenyl group offers a balance of electronegativity and steric profile compared to 3,4-dichlorophenyl (). Fluorine’s smaller size may allow tighter receptor interactions, while chlorine’s bulkiness could hinder binding . Methylthio (-SMe) vs.

Core Heterocycles: The 2-oxoimidazolidin-1-yl ring in the target contrasts with tetrahydropyrimidine in . Imidazolidinone’s smaller ring size may enhance conformational rigidity, favoring selective binding .

Synthetic Routes: The target likely requires coupling of 3,4-difluorophenyl precursors with imidazolidinone and methylthio-aniline intermediates, analogous to the amide bond formation in (using carbodiimide coupling agents) . In contrast, employs piperidine ring formation via nucleophilic substitution, a more complex route .

Crystal Packing and Solubility: Compounds with thiazole () form hydrogen-bonded dimers (R₂²(8) motifs), enhancing crystalline stability.

Research Implications and Hypotheses

- Optimization Strategies: Replacing the imidazolidinone with a triazole (as in ) could improve water solubility without sacrificing rigidity .

- Synthetic Challenges : The methylthio group may require protection during synthesis to prevent oxidation, a consideration absent in dichloro- or bromo-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.